Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate
Description
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
methyl 3-acetyl-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-6(11)8-5-7(10(13)14-2)3-4-9(8)12/h7-8H,3-5H2,1-2H3 |
InChI Key |
YNNJEXXRSHKFIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(CCC1=O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst, followed by esterification with methanol . The reaction conditions typically include:
Temperature: 60-80°C
Catalyst: Acidic catalyst like sulfuric acid
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: Used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 3-acetyl-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic cycles that lead to the formation of various products. The pathways involved often include nucleophilic addition and elimination reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs are primarily differentiated by substituent type, position, and ring saturation (Table 1). Key comparisons include:
Table 1: Structural Analogs of Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate
Substituent-Driven Property Differences
- Electron-Withdrawing Groups : The acetyl group (C=O) at position 3 in the target compound enhances electron withdrawal compared to analogs like Methyl 3-oxocyclohex-1-enecarboxylate (3-oxo, 1-ene). This likely increases reactivity in nucleophilic substitutions or cycloadditions .
- Ester Group Variations : Replacing the methyl ester with an ethyl group (e.g., Ethyl 3-oxocyclohexane-1-carboxylate) reduces polarity and may slow hydrolysis rates due to steric hindrance .
- Ring Saturation and Steric Effects: The fully saturated cyclohexane ring in the target compound contrasts with analogs like Methyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate, which contains a double bond (3-ene) and bulky methyl groups.
- Functional Group Additions : Fluorination at position 1 (Methyl 1-fluoro-4-oxocyclohexane-1-carboxylate) introduces strong electronegativity, altering dipole moments and possibly enhancing metabolic stability in pharmaceutical contexts . Hydroxyl groups (e.g., Methyl 3-hydroxy-5-oxocyclohex-3-enecarboxylate) increase polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing lipid membrane permeability .
Biological Activity
Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate is a compound of increasing interest in pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₁₄O₄ and features a cyclohexane ring with an acetyl group and a carboxylate ester. This unique structure contributes to its reactivity and biological activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Preliminary studies have shown that it can inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Tumor Growth
In a study evaluating its effects on prostate cancer cell lines (PC-3), this compound demonstrated an IC50 value of approximately 15 µM, indicating effective inhibition of cancer cell growth. The compound was also tested against other cancer types, including colon (HCT-116) and renal (ACHN) cancers, where similar inhibitory effects were observed.
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 15 |
| HCT-116 | 12 |
| ACHN | 18 |
These findings suggest that this compound may target specific cellular pathways involved in tumor growth, making it a candidate for further development as an anticancer drug.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has been investigated for its anti-inflammatory effects. Studies have shown that this compound can reduce the production of pro-inflammatory cytokines in vitro.
The anti-inflammatory mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response. By modulating these pathways, the compound may help alleviate conditions characterized by excessive inflammation.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial activity against various bacterial strains.
Case Study: Antibacterial Efficacy
In laboratory tests, the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.01 mg/mL to 0.05 mg/mL for different bacterial strains.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.01 |
| Escherichia coli | 0.03 |
| Pseudomonas aeruginosa | 0.05 |
These results indicate that this compound could serve as a potent antimicrobial agent, potentially offering a new avenue for treating bacterial infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-acetyl-4-oxocyclohexane-1-carboxylate, and how do reaction conditions influence yield?
- The compound can be synthesized via Michael addition reactions, similar to ethyl 2-oxocyclohex-3-ene-1-carboxylate derivatives, where chalcones react with acetoacetate esters in the presence of a base (e.g., 10% NaOH) under reflux . Optimizing reaction time (e.g., 8–12 hours) and solvent polarity (e.g., absolute ethanol) is critical for yield. Side products may arise from keto-enol tautomerization, requiring purification via column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy (¹H/¹³C) confirms the presence of acetyl (δ ~2.1–2.3 ppm for CH₃), ketone (δ ~205–210 ppm in ¹³C), and ester groups (δ ~3.7 ppm for OCH₃). IR spectroscopy identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., m/z calculated for C₁₀H₁₂O₄: 196.0736) .
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
- Single-crystal X-ray diffraction (SCXRD) determines the cyclohexane ring conformation (e.g., envelope, half-chair) and substituent orientations. Software like SHELXL refines thermal displacement parameters and resolves disorder, as seen in analogous cyclohexenone derivatives . For example, puckering parameters (Q, θ, φ) distinguish between screw-boat and half-chair conformations .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the compound’s reactivity in complex reaction environments?
- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For instance, the acetyl and ketone groups are electron-deficient, making them prone to nucleophilic attack. Molecular dynamics (MD) simulations model solvent effects (e.g., polar aprotic solvents stabilize transition states in cycloadditions) .
Q. What strategies address data contradictions between experimental and computational bond-length/angle values?
- Compare SCXRD-derived bond lengths (e.g., C=O at ~1.21 Å) with DFT-optimized geometries. Discrepancies >0.02 Å may indicate crystal packing effects or basis set limitations. Use Mercury CSD to analyze intermolecular interactions (e.g., C–H···O) that distort bond angles . Validate via Raman spectroscopy (e.g., C=O stretching frequencies correlate with computational vibrational modes) .
Q. How do steric and electronic effects influence the compound’s application in asymmetric catalysis?
- The acetyl group introduces steric hindrance, favoring axial attack in cyclohexane ring systems. Electronic effects from the 4-oxo group polarize adjacent bonds, enhancing diastereoselectivity in Diels-Alder reactions. X-ray crystallography of catalytic intermediates (e.g., enolate complexes) reveals transition-state geometries .
Methodological Considerations
Q. What protocols minimize disorder in crystallographic refinement for derivatives of this compound?
- For disordered moieties (e.g., rotating acetyl groups), split occupancy refinement in SHELXL with geometric restraints (DFIX, SIMU) improves model accuracy. Apply TWIN/BASF commands for twinned crystals. Validate via residual density maps (<0.5 eÅ⁻³) .
Q. How can high-throughput screening optimize reaction conditions for novel derivatives?
- Use a DoE (Design of Experiments) approach varying catalysts (e.g., BF₃·Et₂O), temperatures (25–80°C), and solvents (DMF vs. THF). Analyze via HPLC to track byproduct formation. Automated platforms (e.g., Chemspeed) enable rapid iteration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
